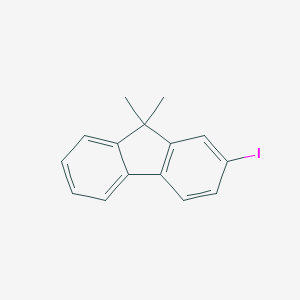
2-iodo-9,9-dimethyl-9H-fluorene
Cat. No. B124527
Key on ui cas rn:
144981-85-1
M. Wt: 320.17 g/mol
InChI Key: DVLSJPCXPNKPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735720B2
Procedure details


20 parts of 2-iodofluorene was dissolved in a mixed solution of 114 parts of dimethyl sulfoxide (DMSO) and 23 parts of tetrahydrofuran (THF), and the thus obtained mixture was then stirred at 25° C. for 10 minutes. Thereafter, while stirring, 8.7 parts of potassium-tert-butoxide was added to the mixture. Twenty minutes later, 13.2 parts of methyl iodide was added to the mixture, and further twenty minutes later, 8.7 parts of potassium-tert-butoxide was added thereto. Further, twenty minutes later, 13.2 parts of methyl iodide was added thereto, and the obtained mixture was then stirred at 25° C. for 2 hours. After completion of the stirring, the THF was distilled away from the reaction solution, and it was then extracted with toluene-water. The toluene phase was dried over magnesium sulfate, and the toluene was then distilled away, thereby obtaining a brown tarry solid. This brown tarry solid was separated and purified by column chromatography (hexane-ethyl acetate) to obtain 21 parts of 9,9-dimethyl-2-iodofluorene in the form of a colorless crystal.

[Compound]
Name
114
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One







Name

Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3C(=[CH:7][CH:8]=[CH:9][CH:10]=3)C[C:4]=2[CH:3]=1.[CH3:15][C:16]([CH3:19])([O-])[CH3:17].[K+].CI>CS(C)=O.O1CCCC1>[CH3:15][C:16]1([CH3:19])[C:4]2[CH:3]=[C:2]([I:1])[CH:14]=[CH:13][C:12]=2[C:11]2[C:17]1=[CH:7][CH:8]=[CH:9][CH:10]=2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=2CC3=CC=CC=C3C2C=C1
|
[Compound]
|
Name
|
114
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the thus obtained mixture was then stirred at 25° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Thereafter, while stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the obtained mixture was then stirred at 25° C. for 2 hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After completion of the stirring, the THF was distilled away from the reaction solution, and it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with toluene-water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The toluene phase was dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the toluene was then distilled away
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtaining a brown tarry solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This brown tarry solid was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (hexane-ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC(=CC12)I)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
